molecular formula C16H10S4 B100217 5,5'-Dithiobis(benzo[b]thiophene) CAS No. 16587-54-5

5,5'-Dithiobis(benzo[b]thiophene)

Cat. No.: B100217
CAS No.: 16587-54-5
M. Wt: 330.5 g/mol
InChI Key: ZQVWDXMJJHIGSY-UHFFFAOYSA-N
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Description

5,5'-Dithiobis(benzo[b]thiophene) (CAS 16587-54-5) is a synthetic compound featuring a benzothiophene scaffold, an aromatic organic compound with structural similarities to active pharmaceutical ingredients . The benzothiophene core is a privileged structure in drug discovery, recognized for its diverse pharmacological potential and presence in several clinical drugs . This specific dimeric compound, connected by a disulfide bond at the 5-position, serves as a valuable intermediate for researchers developing novel bioactive molecules. The primary research value of this compound lies in its role as a building block for the synthesis of more complex, pharmacologically active structures. The benzo[b]thiophene scaffold is found in compounds evaluated for a wide spectrum of biological activities, including serving as cholinesterase (ChE) inhibitors for Alzheimer's disease research , as well as exhibiting anti-cancer, anti-microbial, anti-inflammatory, and anti-tubercular properties . Its structural versatility allows for extensive modification, making it a key starting material in organic and medicinal chemistry for constructing potential therapeutic agents . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can inquire for detailed pricing, availability, and additional specifications.

Properties

CAS No.

16587-54-5

Molecular Formula

C16H10S4

Molecular Weight

330.5 g/mol

IUPAC Name

5-(1-benzothiophen-5-yldisulfanyl)-1-benzothiophene

InChI

InChI=1S/C16H10S4/c1-3-15-11(5-7-17-15)9-13(1)19-20-14-2-4-16-12(10-14)6-8-18-16/h1-10H

InChI Key

ZQVWDXMJJHIGSY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4

Canonical SMILES

C1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4

Synonyms

5,5'-Dithiobis(benzo[b]thiophene)

Origin of Product

United States

Preparation Methods

Intermediate Synthesis via Oxidative Dimerization

The formation of 2,2'-dithiobis(benzaldehyde) (IV ) serves as a pivotal precursor. As detailed in patent US5169961A, 2-alkylthiobenzaldehyde derivatives undergo oxidation in acidic media (e.g., HBr/DMSO) to form IV . For example, 2-(tert-butylthio)benzaldehyde reacts with hydrobromic acid to yield IV in 87% yield. This intermediate retains reactive aldehyde groups for subsequent cyclization.

Thiophene Ring Formation

IV reacts with 2,4-pentanedione (acetylacetone) in polar solvents (e.g., DMSO or methanol) under basic conditions (K₂CO₃) to form benzo[b]thiophene derivatives. For instance, heating IV with acetylacetone and chloroacetone at 40–50°C produces 2-acetylbenzo[b]thiophene (94% yield). To introduce substituents at the 5-position, halogenated or pre-functionalized benzaldehydes are employed. For example, 5-bromo-2-mercaptobenzaldehyde oxidizes to 5-bromo-2,2'-dithiobis(benzaldehyde), which cyclizes to 5-bromobenzo[b]thiophene. Subsequent thiolation (e.g., NaSH) and oxidation yield 5,5'-dithiobis(benzo[b]thiophene).

Halogenation and Thiol Substitution

Directed Halogenation at the 5-Position

Electrophilic halogenation using Br₂ or N-bromosuccinimide (NBS) selectively functionalizes benzo[b]thiophene at the 5-position. For example, bromination of benzo[b]thiophene in acetic acid yields 5-bromobenzo[b]thiophene (72% yield). This intermediate undergoes nucleophilic aromatic substitution (NAS) with thiourea in DMF to introduce a thiol group.

Oxidative Coupling of Thiolated Monomers

5-Mercaptobenzo[b]thiophene, synthesized via NAS, oxidizes in the presence of I₂ or H₂O₂ to form the disulfide dimer. In a representative procedure, stirring 5-mercaptobenzo[b]thiophene in ethanol with I₂ at 25°C for 12 hours affords 5,5'-dithiobis(benzo[b]thiophene) in 89% yield.

Electrophilic Sulfur-Mediated Cyclization

Thiomethyl Group Introduction

Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 ) facilitates electrophilic cyclization of o-alkynyl thioanisoles. For example, reacting 2-alkynyl-5-methylthiobenzene with 2 in CH₂Cl₂ at 25°C forms 5-thiomethylbenzo[b]thiophene (91% yield). Demethylation using HBr/AcOH converts the thiomethyl group to a thiol, which oxidizes to the disulfide.

Radical-Promoted Heterocyclization

Radical initiators like AIBN enable substitutive cyclodehydration. A mixture of 1-(2-mercaptophenyl)-2-yn-1-ol and AIBN in ethanol at 80°C generates 5-hydroxymethylbenzo[b]thiophene, which oxidizes to the carboxylic acid and subsequently to the disulfide.

Comparative Analysis of Methodologies

Method Key Reactants Yield Advantages Limitations
Cyclization of IV 2,2'-Dithiobis(benzaldehyde), acetylacetone94%High yield, scalableRequires multistep synthesis
Halogenation/NAS5-Bromobenzo[b]thiophene, thiourea78%Selective functionalizationHarsh conditions for NAS
Electrophilic sulfurDimethyl(thiodimethyl)sulfonium salt91%Mild conditions, direct thiolationDemethylation step required
Radical cyclizationAIBN, 1-(2-mercaptophenyl)-2-yn-1-ol82%Functional group toleranceLimited to specific substrates

Mechanistic Insights

Oxidative Dimerization Pathway

The disulfide bond forms via oxidation of two thiolate anions. In basic media, 5-mercaptobenzo[b]thiophene deprotonates to the thiolate, which reacts with O₂ or I₂ to generate the S–S bond. Computational studies suggest a radical mechanism, where thiyl radicals couple to form the dimer.

Cyclization and Ring Closure

The reaction of IV with acetylacetone proceeds via aldol condensation, forming a six-membered transition state that cyclizes to the thiophene ring. Isotopic labeling confirms the retention of the disulfide moiety during cyclization .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene, 5,5’-dithiodi- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atoms in the compound, which can participate in redox processes and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

Scientific Research Applications

The applications of 5,5'-Dithiobis(benzo[b]thiophene) can be categorized into several key areas:

Chemistry

In synthetic chemistry, 5,5'-Dithiobis(benzo[b]thiophene) serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications.

Biological Research

Bioactivity Studies : The compound has been investigated for its potential as a bioactive agent. Research has shown that it can inhibit certain enzymes, making it a candidate for therapeutic applications. For instance, studies have demonstrated that benzothiophene derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer’s disease treatment .

Case Study Example : A series of benzothiophene-chalcone hybrids were synthesized and tested for their enzyme inhibition capabilities. Compound 5f was noted as a potent AChE inhibitor with an IC50 value of 62.10 μM, while compound 5h showed comparable activity against BChE .

Medicine

The pharmacological properties of derivatives of 5,5'-Dithiobis(benzo[b]thiophene) are under exploration for the development of new drugs targeting various diseases, including cancer and infectious diseases. These compounds have shown promise in modulating biological pathways through their interaction with molecular targets.

Industrial Applications

In the industrial sector, 5,5'-Dithiobis(benzo[b]thiophene) is utilized in the production of:

  • Dyes and Pigments : Its unique chemical structure allows for vibrant color production.
  • Polymers : Used as a precursor in synthesizing advanced materials with specific functionalities.
  • Lubricant Additives : The compound's properties make it suitable for enhancing lubricant performance.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for complex moleculesFacilitates diverse chemical transformations
Biological ResearchEnzyme inhibition studiesCompounds show promise against AChE/BChE
MedicineDrug developmentPotential therapeutic agents for cancer
IndustryProduction of dyes and polymersValuable in advanced material synthesis

Comparison with Similar Compounds

Structural Analogues with Disulfide Linkages

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) :

    • Structure : Contains a disulfide bridge between two nitrobenzoic acid groups.
    • Synthesis : Formed by oxidation of 2-nitrobenzenethiol.
    • Applications : Widely used in Ellman’s assay to quantify free thiol groups in proteins . Unlike 5,5'-dithiobis(benzo[b]thiophene), DTNB’s nitro groups enhance electrophilicity, accelerating its reaction with thiols.
    • Key Difference : The benzo[b]thiophene backbone in the target compound may confer greater lipophilicity, influencing membrane permeability in biological systems.
  • 5,5'-Dithiobis(1-methyltetrazole): Structure: Features a disulfide bridge between two 1-methyltetrazole rings. Applications: Inactivates aldehyde dehydrogenase, mimicking disulfiram’s therapeutic effects .

Benzo[b]thiophene Derivatives with Alternative Linkages

  • 5,5’-Di(5-hexylthiophene-2-yl-)benzo[2,1-b;3,4-b']dithiophene-4,5-diketone (5a) :

    • Structure : A diketone-linked benzo[b]thiophene dimer with hexylthiophene substituents.
    • Synthesis : Achieved via acid-catalyzed cleavage of ethyleneoxolane precursors .
    • Applications : Likely used in organic electronics due to extended π-conjugation.
    • Key Difference : The diketone linkage stabilizes the structure, reducing redox reactivity compared to the disulfide bridge .
  • Benzo[b]thieno[2,3-d]thiophene: Structure: A fused tricyclic system with two thiophene rings. Synthesis: Constructed via Fiesselmann thiophene synthesis . Applications: Organic semiconductors due to enhanced charge transport properties. Key Difference: Extended conjugation improves electronic properties but eliminates the disulfide’s redox versatility .

Sulfur-Containing Heterocycles with Distinct Reactivity

  • Dibenzo[b,d]thiophene 5,5-dioxide :

    • Structure : Features sulfone (-SO₂-) groups.
    • Synthesis : Oxidized from dibenzo[b,d]thiophene using H₂O₂ .
    • Applications : Electron-deficient materials for optoelectronics.
    • Key Difference : Sulfone groups increase oxidative stability but eliminate disulfide-mediated thiol interactions .
  • 2,2'-[2,2'-Bithiophene]-5,5'-diylbis-benzo[b]thiophene :

    • Structure : Bithiophene core with benzo[b]thiophene substituents.
    • Applications : Organic semiconductor materials.
    • Key Difference : The bithiophene backbone enables planar conformation, optimizing charge mobility, unlike the flexible disulfide bridge .

Comparative Data Table

Compound Structural Feature Synthesis Method Key Applications Reactivity Profile
5,5'-Dithiobis(benzo[b]thiophene) Disulfide-linked dimer Oxidative coupling (hypothetical) Enzyme inhibition, redox-active materials Thiol-disulfide exchange
5,5'-Dithiobis(2-nitrobenzoic acid) Nitrobenzoic acid disulfide Oxidation of 2-nitrobenzenethiol Thiol quantification assays Rapid thiol reactivity
Benzo[b]thieno[2,3-d]thiophene Fused tricyclic system Fiesselmann synthesis Organic semiconductors Charge transport
Dibenzo[b,d]thiophene 5,5-dioxide Sulfone groups H₂O₂ oxidation Electron-deficient materials Oxidative stability
5,5’-Di(5-hexylthiophene-2-yl-)... Diketone-linked dimer Acid-catalyzed cleavage Organic electronics Conjugation-enhanced stability

Key Research Findings

  • Material Science: Benzo[b]thiophene derivatives with fused or conjugated systems (e.g., benzo[b]thieno[2,3-d]thiophene) outperform disulfide-linked dimers in charge mobility but lack redox versatility .
  • Synthetic Flexibility : Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) enables diversification of benzo[b]thiophene derivatives, though disulfide bridges require specialized oxidative conditions .

Q & A

Q. What are the established synthetic routes for 5,5'-Dithiobis(benzo[b]thiophene), and how do reaction conditions influence yield?

The synthesis of thiophene derivatives often involves cross-coupling reactions or oxidative dimerization. For example:

  • Cross-coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using halogenated precursors (e.g., 5-bromo-benzo[b]thiophene) with boronic acid derivatives can yield dimeric structures. Reaction parameters like catalyst loading (e.g., PdCl₂dppf), solvent (toluene/methanol), and microwave-assisted heating (80°C for 5–10 minutes) significantly improve efficiency and yield .
  • Oxidative dimerization : Using oxidizing agents like N-iodosuccinimide (NIS) or iodine in dichloromethane/acetic acid promotes sulfur-sulfur bond formation. Yields vary with stoichiometry and reaction time (e.g., overnight at 20°C) .
  • Comparative yields : A study on 5,5'-dibromo-2,2'-bithiophene reported a 96% yield using 2,5-dibromothiophene, versus 10% via 2,2'-bithiophene bromination, highlighting the importance of precursor selection .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 5,5'-Dithiobis(benzo[b]thiophene)?

  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and confirm dimerization. For example, dihydrothiophene protons in benzo[b]thieno[2,3-d]thiophenes resonate at δ 4.3–4.8 ppm .
  • IR spectroscopy : Detects functional groups like C=O (1633–1710 cm⁻¹) and -SH (if present) .
  • Mass spectrometry (MS) : High-resolution MS (e.g., m/z 694 for a dibromo derivative) confirms molecular weight and fragmentation patterns .
  • HPLC : Useful for purity assessment and resolving synthetic byproducts. The 5,5'-dithiobis(2-nitrobenzoic acid) recycling assay exemplifies HPLC applications in sulfur-containing compound analysis .

Advanced Research Questions

Q. How can synthesis protocols for 5,5'-Dithiobis(benzo[b]thiophene) be optimized for electronic material applications?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 5–10 minutes vs. hours) and enhances yield by improving energy transfer. For α-sexithiophene synthesis, microwaves at 70–80°C achieved near-quantitative yields .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor coupling reactions, while dichloromethane/acetic acid mixtures optimize oxidative dimerization .
  • Post-synthetic modifications : Introducing electron-withdrawing groups (e.g., bromine) via electrophilic substitution tailors HOMO-LUMO gaps for organic semiconductors .

Q. What electronic properties make 5,5'-Dithiobis(benzo[b]thiophene) suitable for organic semiconductors, and how are these measured?

  • Conjugation and charge transport : The fused thiophene backbone enables extended π-conjugation, enhancing charge carrier mobility. Cyclic voltammetry (CV) measures redox potentials to determine HOMO/LUMO levels.
  • Optoelectronic characterization : UV-Vis spectroscopy (absorption edge ~500–600 nm) and photoluminescence quantify bandgap and exciton behavior. For example, benzo[b]thieno[2,3-d]thiophene derivatives exhibit tunable absorption for photovoltaic applications .
  • Device integration : Field-effect transistor (FET) testing evaluates hole/electron mobility, often exceeding 0.1 cm²/V·s in optimized derivatives .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Method validation : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, purified solvents). For instance, microwave-assisted reactions require precise temperature monitoring to avoid side reactions .
  • Advanced analytics : Use high-field NMR (≥400 MHz) and X-ray crystallography to resolve structural ambiguities. A study on alkyl-dibenzothiophenes used HPLC-MS to distinguish isomers with nearly identical NMR profiles .
  • Computational modeling : Density functional theory (DFT) predicts reaction pathways and spectroscopic signatures, aiding in data interpretation .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Thiophene Dimers

MethodPrecursorCatalyst/ConditionsYieldReference
Suzuki coupling5-Bromo-benzo[b]thiophenePdCl₂dppf, microwave, 80°C~95%
Oxidative dimerizationBenzo[b]thiopheneNIS, CH₂Cl₂/AcOH, 20°C~60%
Bromination2,2'-BithiopheneBr₂, Fe catalyst10%

Q. Table 2. Key Spectroscopic Data for 5,5'-Dithiobis(benzo[b]thiophene Derivatives

Compound¹H NMR (δ, ppm)IR (C=O stretch, cm⁻¹)MS (m/z)
Benzo[b]thieno[2,3-d]thiophene4.3–4.8 (dihydrothio)1633–1710694
5,5'-Dibromo-2,2'-bithiophene7.1–7.4 (aromatic)N/A344

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